Product packaging for Gly-Pro-Mca Tosylate(Cat. No.:)

Gly-Pro-Mca Tosylate

Cat. No.: B1512314
M. Wt: 501.6 g/mol
InChI Key: UPJXMGBMMLNPJT-ZOWNYOTGSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Significance of Synthetic Peptidic Substrates in Enzyme Characterization

Synthetic peptidic substrates are short chains of amino acids designed to mimic the natural substrates of specific enzymes. thermofisher.com Their use offers several advantages in the study of enzyme kinetics and specificity. Researchers can systematically alter the amino acid sequence of these synthetic peptides to map the binding sites and determine the substrate preferences of an enzyme. researchgate.netoup.com This approach is crucial for understanding how enzymes recognize and process their targets within the complex cellular environment. thermofisher.com Furthermore, synthetic peptides serve as essential reagents in the development of enzyme inhibitors, which are vital for both basic research and therapeutic applications. researchgate.netchemimpex.com The ability to create tailored substrates has greatly advanced the study of various enzyme classes, including proteases, kinases, and peptidases. thermofisher.comnih.gov

Role of Fluorogenic Tags (e.g., 7-amino-4-methylcoumarin (B1665955), Mca) in Enzymatic Assays

The power of synthetic peptidic substrates is significantly enhanced by the attachment of fluorogenic tags. A widely used fluorophore is 7-amino-4-methylcoumarin (Mca), also known as AMC. sigmaaldrich.comiris-biotech.de In its unconjugated form, Mca is highly fluorescent. mdpi.com However, when it is chemically linked to a peptide via an amide bond, its fluorescence is quenched. iris-biotech.de This principle forms the basis of a powerful enzymatic assay. When an enzyme cleaves the peptide substrate, it liberates the Mca molecule. iris-biotech.demedchemexpress.com This cleavage event results in a significant increase in fluorescence, which can be readily measured using a fluorometer. iris-biotech.demdpi.com This "turn-on" fluorescence provides a direct and real-time measure of enzyme activity. chemimpex.com The excitation and emission wavelengths of Mca are typically around 365-380 nm and 430-460 nm, respectively. sigmaaldrich.com

Overview of Gly-Pro-Mca Tosylate as a Model Fluorescent Substrate

This compound is a specific example of a fluorogenic peptide substrate that has proven to be a valuable tool in biochemical research. medchemexpress.compeptide.co.jp This compound consists of a dipeptide, Glycyl-L-proline (Gly-Pro), linked to the fluorophore 7-amino-4-methylcoumarin (Mca). peptide.co.jp The "Tosylate" portion of the name refers to the tosyl group, which is included to improve the stability and specificity of the compound. chemimpex.com

This particular substrate is designed to be cleaved by enzymes that recognize the Gly-Pro sequence. A prominent example of such an enzyme is Dipeptidyl Peptidase IV (DPP-IV). medchemexpress.comnih.gov The cleavage of the amide bond between the proline residue and the Mca group by the enzyme releases the highly fluorescent Mca, allowing for the sensitive detection of enzymatic activity. medchemexpress.comnih.gov Due to its specificity and the clear fluorescent signal it produces upon cleavage, this compound serves as a model substrate for studying the activity of X-Prolyl Dipeptidyl-Aminopeptidases and for screening potential inhibitors of these enzymes. peptide.co.jpnih.gov

Research Findings and Compound Properties

The utility of this compound is underscored by its specific biochemical and physical properties.

PropertyValueSource
Chemical Name Glycyl-L-proline 4-methylcoumaryl-7-amide Tosylate peptide.co.jp
Molecular Formula C17H19N3O4 (for the base) peptide.co.jp
Target Enzyme Class X-Prolyl Dipeptidyl-Aminopeptidase peptide.co.jp
Specific Enzyme Example Dipeptidyl Peptidase IV (DPP-IV) medchemexpress.comnih.gov
Fluorophore 7-amino-4-methylcoumarin (Mca/AMC) sigmaaldrich.com
Fluorescence Principle Cleavage-induced fluorescence iris-biotech.de

Detailed research has demonstrated the effectiveness of Gly-Pro-Mca as a substrate. For instance, studies have utilized this compound to assay the activity of Dipeptidyl Peptidase IV in human serum. nih.gov Another study highlighted its use in characterizing Dipeptidyl Peptidase II, where the enzyme was shown to rapidly hydrolyze Gly-Pro-Mca at an acidic pH. nih.gov

Structure

2D Structure

Chemical Structure Depiction
molecular formula C24H27N3O7S B1512314 Gly-Pro-Mca Tosylate

Properties

Molecular Formula

C24H27N3O7S

Molecular Weight

501.6 g/mol

IUPAC Name

(2S)-1-(2-aminoacetyl)-N-(4-methyl-2-oxochromen-7-yl)pyrrolidine-2-carboxamide;4-methylbenzenesulfonic acid

InChI

InChI=1S/C17H19N3O4.C7H8O3S/c1-10-7-16(22)24-14-8-11(4-5-12(10)14)19-17(23)13-3-2-6-20(13)15(21)9-18;1-6-2-4-7(5-3-6)11(8,9)10/h4-5,7-8,13H,2-3,6,9,18H2,1H3,(H,19,23);2-5H,1H3,(H,8,9,10)/t13-;/m0./s1

InChI Key

UPJXMGBMMLNPJT-ZOWNYOTGSA-N

Isomeric SMILES

CC1=CC=C(C=C1)S(=O)(=O)O.CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)[C@@H]3CCCN3C(=O)CN

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)O.CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)C3CCCN3C(=O)CN

sequence

GP

Origin of Product

United States

Synthetic Pathways and Derivatization for Research Applications

Methodologies for Gly-Pro-Mca Tosylate Synthesis

The construction of the Gly-Pro-Mca peptide can be achieved through two primary strategies: solid-phase peptide synthesis (SPPS) and solution-phase synthesis. Each approach offers distinct advantages and challenges.

Solid-phase peptide synthesis (SPPS) is the most common and efficient method for producing peptides like Gly-Pro-Mca. nih.gov This technique involves building the peptide chain sequentially while one end is anchored to an insoluble polymer resin. peptide.com The use of 9-fluorenylmethoxycarbonyl (Fmoc) chemistry is a standard approach for the synthesis of fluorogenic peptide substrates. pnas.org

The process typically begins with the attachment of the C-terminal amino acid, in this case, a derivative of the Mca group, to the solid support. However, a more general and efficient strategy involves using a bifunctional fluorophore that has one site for peptide synthesis and another for attachment to the resin. pnas.org For instance, a modified coumarin (B35378) can be attached to an acid-labile linker on the resin. pnas.org Following the removal of a protecting group from the coumarin's amine, the peptide chain is elongated. pnas.org

The synthesis proceeds in cycles of deprotection and coupling. The Fmoc protecting group on the resin-bound coumarin or the last-coupled amino acid is removed, typically with a mild base like piperidine. pnas.org Then, the next Fmoc-protected amino acid (in this case, Proline, followed by Glycine) is activated by a coupling agent and added to the growing chain. nih.govpeptide.com This cycle is repeated until the desired sequence, Gly-Pro-Mca, is assembled. Finally, the completed peptide is cleaved from the resin support using a strong acid, which also removes any remaining side-chain protecting groups. pnas.orggenscript.com

Table 1: Comparison of Synthetic Approaches for Gly-Pro-Mca

FeatureSolid-Phase Peptide Synthesis (SPPS)Solution-Phase Synthesis
Principle Peptide chain is assembled on an insoluble resin support.Reactions are carried out in a homogenous solution.
Efficiency High, suitable for automation. Excess reagents can be used to drive reactions to completion and are easily washed away. peptide.comCan be more laborious and time-consuming, often requiring purification of intermediate products. nih.gov
Purification Final product is cleaved and purified once at the end of the synthesis.Intermediate purification is often necessary after each coupling step. rsc.org
Scalability Generally used for research-scale to medium-scale production.More readily scalable for large-scale industrial production.
Impurities Can generate deletion sequences or truncated peptides if coupling is incomplete. jpt.comRisk of side reactions in solution, but intermediates can be fully characterized.

While less common for routine peptide synthesis, solution-phase strategies offer advantages for specific applications or large-scale production. rsc.org In this approach, the peptide is assembled in a solvent, and the intermediate products are isolated and purified after each coupling step. rsc.org

The synthesis of a tripeptide like Gly-Pro-Mca would involve the stepwise coupling of the constituent amino acids and the Mca moiety. For example, Fmoc-Proline could be coupled to the Mca group. After purification, the Fmoc group would be removed, and the resulting Pro-Mca dipeptide would be coupled with Fmoc-Glycine. This method allows for the full characterization of each intermediate, ensuring high purity of the final product. rsc.org However, it is generally more labor-intensive than SPPS due to the need for repeated workup and purification steps. nih.gov

Solid-Phase Peptide Synthesis Approaches

Chemical Rationale for Tosylate Counterion Integration

Synthetic peptides are frequently isolated as salts. ambiopharm.com The positively charged amino groups on the peptide (the N-terminus and basic side chains) associate with negatively charged ions, known as counterions, from the acids used during synthesis and purification. ambiopharm.comnih.gov

While trifluoroacetate (B77799) (TFA) is the most common counterion resulting from the use of trifluoroacetic acid in the final cleavage step of SPPS and in reverse-phase HPLC purification, other counterions like acetate (B1210297) or hydrochloride can be introduced. genscript.comambiopharm.com The presence of a tosylate (p-toluenesulfonate) counterion indicates that p-toluenesulfonic acid was likely used in the final stages of synthesis or purification.

There are several reasons for this choice:

Salt Exchange: The initial TFA salt can be exchanged for a different salt form, such as tosylate, during the final workup procedures. This may be done to improve the compound's stability, solubility, or to avoid potential interference of the TFA counterion in biological assays. genscript.com

Alternative Acid: p-Toluenesulfonic acid is a strong, non-oxidizing acid that can be used as an alternative to TFA for cleaving peptides from certain types of resins or for protonation during lyophilization.

Leaving Group in Synthesis: Tosyl groups are excellent leaving groups in nucleophilic substitution reactions and are used to create modified amino acids. For instance, selective tosylation of a hydroxyl group on a precursor molecule can facilitate a subsequent reaction. mdpi.com While this is part of a synthetic step rather than the final counterion, residual tosylate from such steps could be carried through, although direct use for salt formation is more probable.

The specific counterion can influence the peptide's physicochemical properties and even its secondary structure. nih.gov Therefore, the choice of the tosylate form is a deliberate chemical decision aimed at optimizing the compound for its intended research application.

Structural Elucidation of this compound Derivatives for Research Purity

Ensuring the structural integrity and purity of a synthetic peptide is critical for the reliability of research findings. A variety of analytical techniques are employed to confirm that the correct molecule has been synthesized and to quantify any impurities. creative-proteomics.com

Purity Assessment: The purity of synthetic peptides is most commonly determined by reversed-phase high-performance liquid chromatography (RP-HPLC), typically with UV detection at 210–220 nm. creative-proteomics.comalmacgroup.com This method separates the target peptide from impurities, which can include deletion sequences (missing an amino acid), truncated sequences (incomplete chains), or products of side reactions that occurred during synthesis. jpt.comalmacgroup.com The purity is calculated based on the relative area of the main peptide peak in the chromatogram. creative-proteomics.com

Structural Confirmation:

Mass Spectrometry (MS): Mass spectrometry is used to confirm the molecular weight of the synthesized peptide. jpt.com By comparing the measured mass to the calculated theoretical mass of this compound, one can verify that the correct sequence has been assembled.

Tandem MS (MS/MS): For further confirmation, tandem mass spectrometry can be used to sequence the peptide, confirming that the Glycine (B1666218) and Proline residues are present in the correct order.

Nuclear Magnetic Resonance (NMR): High-resolution 1D and 2D NMR spectroscopy is a powerful tool for the complete structural elucidation of molecules. mdpi.comnih.gov Techniques like 1H NMR, 13C NMR, COSY, and HMBC can confirm the connectivity of all atoms within the molecule, verifying the structures of the amino acid residues, the Mca group, and the tosylate counterion, and ensuring the correct peptide bonds have been formed. nih.gov

Enantiomeric Purity: Racemization, the conversion of an L-amino acid to a D-isomer, can sometimes occur during peptide synthesis. researchgate.net Since the biological activity of a peptide is highly dependent on its stereochemistry, specialized chiral chromatography methods may be used to ensure the enantiomeric purity of the proline and glycine components. researchgate.net

Table 2: Analytical Techniques for Characterization of this compound

TechniquePurposeInformation Provided
RP-HPLC Purity Assessment & QuantificationSeparates the target peptide from impurities. The peak area is used to calculate the percentage purity. creative-proteomics.com
Mass Spectrometry (MS) Molecular Weight ConfirmationProvides the molecular mass of the compound, confirming the overall composition. jpt.com
Tandem MS (MS/MS) Sequence VerificationFragments the peptide to confirm the sequence of amino acids.
NMR Spectroscopy (1H, 13C, 2D) Complete Structural ElucidationConfirms the covalent structure, atom connectivity, and presence of both the peptide and counterion. mdpi.comnih.gov
Chiral Chromatography Enantiomeric PurityEnsures that the amino acids have the correct stereochemical configuration (L-form). researchgate.net

Biochemical Applications of Gly Pro Mca Tosylate As an Enzyme Substrate

Quantification of Enzymatic Activity Using Gly-Pro-Mca Tosylate

This compound is a fluorogenic substrate extensively utilized for the quantification of enzymatic activity, particularly for proteases that recognize and cleave the Gly-Pro sequence. Its application is central to various biochemical and diagnostic assays.

Fluorescence-based enzyme assays are a cornerstone of modern biochemistry, offering high sensitivity and real-time monitoring of enzymatic reactions. creative-enzymes.commdpi.com These assays employ a substrate that, upon enzymatic cleavage, releases a fluorescent molecule, known as a fluorophore. creative-enzymes.comchemrxiv.org In the case of this compound, the peptide Gly-Pro is linked to 7-amino-4-methylcoumarin (B1665955) (AMC), a fluorescent reporter group. peptide.co.jpmedchemexpress.com The intact substrate is non-fluorescent or has very low intrinsic fluorescence. thermofisher.com When an enzyme, such as dipeptidyl peptidase IV (DPPIV), cleaves the amide bond between the proline residue and the AMC group, the highly fluorescent AMC is released. medchemexpress.comsinica.edu.tw

The rate of the enzymatic reaction is determined by measuring the increase in fluorescence intensity over time. This change in fluorescence is directly proportional to the amount of product formed and, consequently, to the enzyme's activity. The emitted fluorescence is detected at a specific wavelength (typically around 440-465 nm) after excitation at a lower wavelength (around 353-380 nm). medchemexpress.com This difference between the excitation and emission wavelengths is known as the Stokes Shift. creative-enzymes.com

A significant advantage of fluorometric assays is their heightened sensitivity compared to colorimetric (spectrophotometric) assays. creative-enzymes.commdpi.com This allows for the use of lower concentrations of both the enzyme and the substrate, which can be particularly beneficial when working with rare or expensive enzymes. mdpi.com

To ensure accurate and reproducible measurements of proteolytic activity using this compound, it is crucial to optimize the reaction conditions. The primary factors that influence enzyme kinetics are pH and temperature.

The pH of the reaction buffer significantly affects the ionization state of amino acid residues in the enzyme's active site and the substrate itself, thereby influencing their interaction and the catalytic efficiency. Determining the optimal pH is a critical step in any enzyme assay. researchgate.netahajournals.org For many proteases, the optimal pH for activity is in the neutral to alkaline range. For example, dipeptidyl peptidase IV (DPPIV) exhibits optimal activity in a pH range of 7.4 to 8.7. sigmaaldrich.comsigmaaldrich.com At a pH of 7.0, its activity is reduced to approximately 45% of its maximum, while at pH 9.6, it retains about 90% of its maximal activity. sigmaaldrich.comsigmaaldrich.com Below pH 5.0, the enzyme is virtually inactive. sigmaaldrich.comsigmaaldrich.com The activity of some proteases can have an optimal pH as high as 9.0 or 10.0. researchgate.nettandfonline.com

To determine the optimal pH, enzyme activity is measured across a range of pH values using different buffer systems to cover the desired spectrum. ahajournals.org For instance, a combination of acetate (B1210297), phosphate, and borate (B1201080) buffers can be used to assess activity from acidic to alkaline conditions. ahajournals.org

Table 1: pH Optima for Various Proteases

Enzyme/Enzyme Source Substrate(s) Optimal pH
Dipeptidyl Peptidase IV (DPPIV) Gly-Pro-p-nitroanilide 7.4 - 8.7 sigmaaldrich.comsigmaaldrich.com
Protease from Starfish blastula Suc-Gly-Pro-Leu-Gly-Pro-MCA ~9.0 researchgate.net
Dipeptidyl Aminopeptidase from Aureobacterium sp. W026 Gly-Arg-pNA 10.0 tandfonline.com
Dipeptidyl Aminopeptidase from Pseudomonas sp. strain WO24 Gly-Arg-pNA 9.0 asm.org
Type-I Proteinase from Engraulis japonica Boc-Asp(OBzl)-Pro-Arg-MCA 6.8 tandfonline.com
Type-II Proteinase from Engraulis japonica Boc-Asp(OBzl)-Pro-Arg-MCA 7.0 - 7.5 tandfonline.com

Temperature is another critical parameter that influences the rate of enzymatic reactions. As the temperature increases, the kinetic energy of both the enzyme and substrate molecules rises, leading to more frequent collisions and an increased reaction rate, up to a certain point. Beyond the optimal temperature, the enzyme's structure begins to denature, causing a rapid loss of activity. researchgate.net

The optimal temperature for many proteases falls within the range of 30°C to 60°C. For instance, the activity of some proteases is optimal at around 37°C, which is relevant for enzymes in physiological systems. tandfonline.comasm.org However, some enzymes, like those from thermophilic organisms or certain fish species, can have higher optimal temperatures, for example, between 40°C and 50°C. tandfonline.comuchicago.edu It is also important to consider the thermal stability of the enzyme, as some may lose activity rapidly at temperatures above their optimum. researchgate.netuchicago.edu

Table 2: Optimal Temperatures for Protease Activity

Enzyme/Enzyme Source Substrate(s) Optimal Temperature
Dipeptidyl Peptidase IV (DPPIV) Gly-Pro p-nitroanilide 37°C sigmaaldrich.com
Dipeptidyl Aminopeptidase from Aureobacterium sp. W026 Gly-Arg-pNA 37°C tandfonline.com
Proteases from European eel epidermis Various MCA substrates 40°C - 50°C uchicago.edu
Type-I Proteinase from Engraulis japonica Boc-Asp(OBzl)-Pro-Arg-MCA 45°C tandfonline.com
Type-II Proteinase from Engraulis japonica Boc-Asp(OBzl)-Pro-Arg-MCA 50°C tandfonline.com
pH Profile Determination

Mechanistic Investigations of Enzyme-Substrate Interactions

Elucidation of Enzyme Cleavage Sites

Gly-Pro-Mca and similar fluorogenic peptides are instrumental in determining the specific cleavage sites of proteases. The cleavage of the peptide bond between the proline residue and the 7-amino-4-methylcoumarin (MCA) group by a target enzyme results in an increase in fluorescence, allowing for the precise identification of the cleavage event.

For example, the substrate Mca-Lys-Pro-Leu-Gly-Leu-Dpa-Ala-Arg-NH2 is used to quantify the enzymatic activity of matrix metalloproteinases (MMPs). researchgate.net Cleavage of this substrate by MMPs provides insight into their specific activity. Human rhinovirus (HRV) type 14 3C protease recognizes the sequence Leu-Glu-Val-Leu-Phe-Gln/Gly-Pro and cleaves between the Gln and Gly-Pro residues. genscript.com Thrombin is another protease with a well-defined cleavage site, preferentially cleaving after arginine in the sequence LVPRGS. peakproteins.com The nomenclature system proposed by Schechter and Berger is commonly used to describe protease cleavage sites, where the scissile bond is between the P1 and P1' residues of the substrate. peakproteins.com

Probing Enzyme Active Site Characteristics

Fluorogenic substrates like Gly-Pro-Mca are valuable tools for probing the characteristics of enzyme active sites. researchgate.net The active site is the region of an enzyme where substrate molecules bind and undergo a chemical reaction. wikipedia.org The specificity of an enzyme is determined by the arrangement of amino acids within its active site. wikipedia.org

By observing the hydrolysis of various substrates, researchers can infer the properties of the enzyme's active site. For instance, the rapid hydrolysis of Gly-Pro-MCA by dipeptidyl peptidase IV, compared to the weak hydrolysis of Lys-Ala-MCA, suggests that the active site of this enzyme has a strong preference for a proline residue at the P1 position. researchgate.net This is further supported by the fact that dipeptidyl peptidase IV is strongly inhibited by diisopropylphosphofluoridate (DFP), a known inhibitor of serine proteases. researchgate.net The catalytic triad, typically composed of Ser, His, and Asp residues, is a common feature of the active site in serine proteases like chymotrypsin. wikipedia.org The interaction of substrates and inhibitors with these key residues provides detailed information about the enzyme's catalytic mechanism.

Utility in High-Throughput Screening (HTS) of Enzyme Modulators

High-throughput screening (HTS) is a drug discovery process that enables the automated testing of large numbers of chemical compounds for their effect on a specific biological target. bmglabtech.com Fluorogenic substrates like Gly-Pro-Mca are particularly well-suited for HTS assays due to their sensitive and easily detectable signal. researchgate.netpeptide.co.jp

The use of fluorogenic substrates in HTS allows for the rapid identification of "hits" or "leads"—compounds that modulate the activity of the target enzyme. bmglabtech.com These assays can be miniaturized and performed in microplates, allowing for the screening of large compound libraries in a cost-effective and time-efficient manner. reactionbiology.comcreative-enzymes.comupenn.edu For example, a nanoliter microarray system has been developed for HTS that can perform over 6,000 homogeneous reactions on a single slide. reactionbiology.com This technology significantly reduces the consumption of reagents and compounds. reactionbiology.com

Fluorescence resonance energy transfer (FRET) is another powerful technique used in HTS to screen for enzyme modulators. nih.gov By using a biosensor with two fluorescent proteins, changes in enzyme conformation upon binding of a modulator can be detected as a change in FRET efficiency. nih.gov These advanced HTS technologies, coupled with specific and sensitive substrates like Gly-Pro-Mca, are accelerating the discovery of new therapeutic agents. nih.govrsc.org

Comparative Analysis with Other Peptide Based Fluorogenic Probes

Comparison with Other MCA-Derived Peptides

The 7-amino-4-methylcoumarin (B1665955) (AMC) or 4-methylcoumaryl-7-amide (MCA) fluorophore is a common component in a variety of fluorogenic peptide substrates. google.comnii.ac.jp Enzymatic cleavage of the peptide bond releases the AMC group, resulting in a measurable increase in fluorescence. The peptide sequence attached to the MCA moiety dictates the substrate's specificity for different proteases.

Dipeptidyl-MCA Substrates (e.g., Lys-Ala-MCA, His-Ala-MCA)

Dipeptidyl-MCA substrates consist of two amino acids linked to the MCA fluorophore. Gly-Pro-MCA is a well-established substrate for dipeptidyl peptidase IV (DPP-IV), an enzyme implicated in various physiological processes. nih.govoup.comnih.gov The specificity of Gly-Pro-MCA for DPP-IV is high, with reported Km values in the micromolar range, indicating a strong affinity of the enzyme for this substrate. oup.comnih.gov For instance, DPP-IV from guinea pig leukocytes exhibited a Km of 2.0 × 10⁻⁴ M for Gly-Pro-MCA. oup.com Similarly, a novel DPP-IV-like enzyme from bovine serum showed a Km of 38.4 µM for Gly-Pro-MCA. nih.gov

In contrast, other dipeptidyl-MCA substrates target different peptidases. Lys-Ala-MCA is a known substrate for Dipeptidyl-Aminopeptidase II (DAP II). peptanova.de Studies on Pseudomonas sp. revealed that while one of its dipeptidyl aminopeptidases, DAP BII, could hydrolyze Lys-Ala-MCA, another, DAP BIII, could not. asm.org The same study showed that DAP BII also had activity towards Gly-Phe-pNA, a substrate for DAP I. asm.org This highlights the differential specificity conferred by the dipeptide sequence.

His-Ala-MCA is another dipeptidyl substrate, but it has shown significantly lower hydrolysis rates by DPP-IV compared to Gly-Pro-MCA. nih.gov Research on DPP-IV from periodontopathic bacteria demonstrated that while the enzymes could cleave His-Ala-MCA, the catalytic efficiency (kcat/Km) was approximately 70-fold lower than for Gly-Pro-MCA. nih.gov This underscores the critical role of the proline residue at the P1 position for efficient recognition and cleavage by DPP-IV.

SubstrateTarget Enzyme(s)Reported Km ValueKey Findings
Gly-Pro-MCA Dipeptidyl Peptidase IV (DPP-IV)2.0 x 10-4 M oup.com, 38.4 µM nih.govHigh specificity and affinity for DPP-IV.
Lys-Ala-MCA Dipeptidyl-Aminopeptidase II (DAP II)103 µM (for a DPP-IV like enzyme) nih.govPrimarily a substrate for DAP II; hydrolyzed by some bacterial DAPs but not others. asm.org
His-Ala-MCA Dipeptidyl Peptidase IV (DPP-IV)Not specifiedSignificantly lower hydrolysis rate by DPP-IV compared to Gly-Pro-MCA. nih.gov

Oligopeptide-MCA Substrates (e.g., Suc-Gly-Pro-Leu-Gly-Pro-MCA)

Longer peptide chains attached to MCA, known as oligopeptide-MCA substrates, are designed to mimic the cleavage sites of specific endopeptidases, such as collagenases and matrix metalloproteinases (MMPs). researchgate.netpeptanova.de A prominent example is Suc-Gly-Pro-Leu-Gly-Pro-MCA, which serves as a fluorogenic substrate for collagenase-like peptidases and prolyl endopeptidases. peptide.co.jpglpbio.compeptanova.de The cleavage of this substrate typically occurs at the Leu-Gly bond. glpbio.com

This substrate has been instrumental in identifying and characterizing various proteases. For example, it was used to detect prolyl endopeptidase activity in herring spermatozoa. nih.gov However, not all proteases with collagenolytic activity can hydrolyze this substrate. A study on a serine-carboxyl proteinase from Alicyclobacillus sendaiensis found that it was inert towards Suc-Gly-Pro-Leu-Gly-Pro-MCA, despite its ability to degrade collagen. nih.gov This indicates that even within a class of enzymes, substrate specificity can be highly refined.

Other oligopeptide-MCA substrates have been developed with varying specificities. For instance, Mca-Lys-Pro-Leu-Gly-Leu-Dpa-Ala-Arg-NH2 was designed as an improved substrate for collagenases (MMP-1, MMP-8, MMP-13) and MT1-MMP (MMP-14), showing a two- to nine-fold increased specificity constant (kcat/Km) compared to earlier substrates. nih.gov Another substrate, Mca-Pro-Leu-Gly-Leu-Glu-Glu-Ala-Dap(Dnp)-NH2, is highly selective for matrix metalloproteinase 12 (MMP-12). medchemexpress.com

SubstrateTarget Enzyme(s)Cleavage SiteKey Findings
Suc-Gly-Pro-Leu-Gly-Pro-MCA Collagenase-like peptidases, Prolyl endopeptidasesLeu-Gly glpbio.comUsed to assay for specific peptidases in various biological samples. nih.gov Not all collagenolytic enzymes can cleave it. nih.gov
Mca-Lys-Pro-Leu-Gly-Leu-Dpa-Ala-Arg-NH2 Collagenases (MMP-1, -8, -13), MT1-MMP (MMP-14)Not specifiedImproved specificity constants compared to older generation MMP substrates. nih.gov
Mca-Pro-Leu-Gly-Leu-Glu-Glu-Ala-Dap(Dnp)-NH2 Matrix Metalloproteinase 12 (MMP-12)Not specifiedHighly selective for MMP-12. medchemexpress.com

Advantages and Limitations of Gly-Pro-Mca Tosylate in Specific Biochemical Contexts

Advantages:

The principal advantage of this compound is its high sensitivity and specificity for DPP-IV. This makes it an excellent tool for:

High-Throughput Screening (HTS): The high sensitivity of the fluorogenic MCA reporter group allows for the miniaturization of assays, which is essential for screening large compound libraries for potential DPP-IV inhibitors. researchgate.netpatsnap.com The robust signal-to-noise ratio facilitates the identification of true hits.

Detailed Kinetic Studies: The continuous nature of the fluorogenic assay allows for real-time monitoring of enzyme kinetics, enabling the accurate determination of kinetic parameters like Km and kcat. oup.comnih.gov This is crucial for characterizing enzyme mechanisms and inhibitor modes of action.

Assaying Biological Samples: Gly-Pro-MCA has been successfully used to measure DPP-IV activity in complex biological matrices like serum and cell lysates. nih.govoup.com

Limitations:

Despite its advantages, this compound has some limitations:

Autofluorescence Interference: Biological samples can contain endogenous fluorescent molecules that may interfere with the assay, potentially leading to high background signals. google.com Careful selection of filter sets and the use of appropriate controls are necessary to mitigate this issue.

Substrate Specificity Overlap: While highly specific for DPP-IV, other proline-specific peptidases might exhibit some level of activity towards Gly-Pro-MCA, which could lead to an overestimation of DPP-IV activity in samples containing a mixture of proteases. nih.gov

pH Sensitivity: The fluorescence of the released AMC group can be pH-dependent. Assays must be performed in well-buffered solutions to ensure consistent and accurate measurements.

Future Directions and Emerging Research Avenues

Design of Novel Gly-Pro-Mca Tosylate Analogs for Enhanced Specificity or Sensitivity

The core structure of this compound provides a robust scaffold for the design of new fluorogenic substrates with tailored properties. A primary goal is to enhance the specificity for particular proteases and increase the sensitivity of detection.

Strategies for Analog Design:

Peptide Sequence Modification: A key strategy involves altering the peptide sequence to match the specific recognition sites of target enzymes. For instance, by synthesizing a library of substrates with variations in the amino acid sequence, researchers can identify analogs with higher selectivity for a particular protease over others. This approach has been used to develop specific substrates for various matrix metalloproteinases (MMPs) by creating peptide sequences that mimic their natural collagen cleavage sites. nih.govnih.gov

Fluorophore and Quencher Optimization: The sensitivity of a fluorogenic assay is directly related to the properties of the fluorophore-quencher pair. nih.gov Research is ongoing to replace the Mca (7-methoxycoumarin-4-yl)acetyl group with fluorophores that have higher quantum yields and are less susceptible to interference from other biological molecules. researchgate.net For example, substrates derived from fluoresceins and rhodamines can offer significantly greater sensitivity. thermofisher.com The choice of the quencher is also critical for efficient fluorescence resonance energy transfer (FRET). nih.gov

Introduction of Exosite-Binding Sequences: Some enzymes have secondary binding sites (exosites) that are distinct from the active site but contribute to substrate recognition and specificity. By incorporating sequences that bind to these exosites into the design of Gly-Pro-Mca analogs, it is possible to create substrates with significantly improved specificity for enzymes like certain MMPs. nih.gov

Analog Design StrategyObjectiveExample Application/Target EnzymePotential Outcome
Peptide Sequence ModificationIncrease selectivity for a specific protease.Matrix Metalloproteinases (MMPs) nih.govnih.govDevelopment of highly specific probes for individual MMPs, such as MMP-9, MMP-12, and MMP-13. europa.eu
Fluorophore/Quencher OptimizationEnhance signal-to-noise ratio and sensitivity.General protease assays researchgate.netthermofisher.comSubstrates with red-shifted fluorescence to minimize interference from biological samples. researchgate.net
Incorporation of Exosite-Binding SequencesImprove specificity by utilizing secondary binding sites.Collagenolytic MMPs nih.govSubstrates that can differentiate between closely related enzyme family members. nih.gov

Integration of this compound in Advanced Proteomics Methodologies

Proteomics, the large-scale study of proteins, can benefit from the integration of activity-based probes like this compound. These substrates offer a functional readout of enzyme activity, complementing traditional proteomics methods that primarily measure protein abundance. universiteitleiden.nlnih.gov

Activity-Based Protein Profiling (ABPP):

ABPP is a powerful chemical proteomics strategy that uses active site-directed probes to profile the functional state of enzymes within complex biological samples. nih.govnih.gov While this compound itself is a substrate rather than a covalent probe, its analogs can be designed for use in competitive ABPP formats. In this approach, candidate inhibitors are assessed for their ability to compete with an activity-based probe for binding to the enzyme's active site, providing a quantitative measure of inhibitor potency and selectivity across a proteome. nih.gov This allows for the screening of selective small molecule inhibitors for specific enzyme family members in crude lysates or even intact cells. nih.gov

High-Throughput Screening (HTS):

The fluorogenic nature of this compound and its analogs makes them highly suitable for high-throughput screening (HTS) of enzyme inhibitors. nih.gov The continuous and sensitive fluorescence-based readout can be easily adapted to multi-well plate formats, enabling the rapid screening of large compound libraries. thermofisher.comnih.gov The development of substrate arrays, where multiple analogs are used in parallel, can provide enzyme-specific activity patterns, or "fingerprints," which are valuable for both enzyme characterization and inhibitor screening. nih.gov

Proteomics MethodologyRole of this compound/AnalogsKey AdvantageReference
Activity-Based Protein Profiling (ABPP)Used in competitive assays to screen for and characterize inhibitors.Provides a functional readout of enzyme activity in a native biological context. universiteitleiden.nlnih.gov
High-Throughput Screening (HTS)Serves as a reporter substrate for identifying enzyme inhibitors from large compound libraries.Enables rapid and continuous monitoring of enzyme activity in a miniaturized format. nih.gov
Enzyme FingerprintingArrays of analogs generate specific activity patterns for different enzymes.Allows for simultaneous activity measurement against multiple substrates for detailed enzyme characterization. nih.gov

Development of this compound for in vitro Enzymatic Cascade Studies

Many biological processes are governed by enzymatic cascades, where the product of one enzymatic reaction becomes the substrate for the next. Studying these complex multi-step pathways requires sophisticated tools that can monitor the activity of multiple enzymes simultaneously or in a sequential manner.

The modular nature of fluorogenic peptide substrates like this compound makes them adaptable for studying enzymatic cascades. A promising approach involves designing "tandem" substrates that contain cleavage sites for two different proteases. researchgate.net In such a system, the cleavage of the first site by its target enzyme could lead to a conformational change that makes a second site accessible to another enzyme, resulting in a detectable fluorescent signal.

Furthermore, this compound can be used in coupled enzyme assays. In this setup, the cleavage of the substrate by a proline-specific peptidase releases a product that can then be acted upon by a second enzyme. This second reaction can be designed to produce a measurable signal, thereby allowing for the indirect monitoring of the first enzyme's activity. This approach is particularly useful for enzymes whose activity is difficult to measure directly. biorxiv.org The development of such multi-enzyme assay systems will be invaluable for dissecting complex proteolytic pathways and understanding how they are regulated in health and disease. researchgate.netbiorxiv.org

Q & A

Basic Research Questions

Q. What experimental protocols are critical for synthesizing and characterizing Gly-Pro-Mca Tosylate with high reproducibility?

  • Methodological Answer :

  • Synthesis : Use solid-phase peptide synthesis (SPPS) with Fmoc/t-Bu protection strategies. Optimize reaction conditions (e.g., coupling agents like HBTU/HOBt, resin swelling time) to minimize side products .
  • Purification : Employ reverse-phase HPLC with a C18 column and gradient elution (e.g., water/acetonitrile with 0.1% TFA). Validate purity (>95%) via analytical HPLC and LC-MS .
  • Characterization : Confirm structure using 1H^1H-NMR (e.g., δ 7.2–8.5 ppm for aromatic protons), 13C^{13}C-NMR, and high-resolution mass spectrometry (HRMS). Report melting point and solubility in DMSO/PBS for biological assays .

Q. How should researchers design in vitro enzymatic assays to evaluate this compound as a protease substrate?

  • Methodological Answer :

  • Assay Conditions : Use fluorogenic assays (ex/em: 328/393 nm) with recombinant proteases (e.g., MMP-9) in pH 7.4 buffer. Include negative controls (enzyme-free) and positive controls (known substrates) .
  • Kinetic Analysis : Calculate KmK_m and VmaxV_{max} via Michaelis-Menten plots. Normalize data to protein concentration (Bradford assay) and account for inner-filter effects .

Advanced Research Questions

Q. How can researchers resolve discrepancies in this compound’s kinetic data across different experimental setups?

  • Methodological Answer :

  • Data Validation : Replicate assays across independent labs using standardized protocols (e.g., enzyme lot, buffer composition). Perform statistical analysis (ANOVA) to identify batch effects .
  • Controlled Variables : Document temperature fluctuations, protease stability, and substrate storage conditions. For example, enzyme denaturation or substrate hydrolysis during storage may skew results .

Q. What advanced techniques are recommended to study the molecular interaction between this compound and target proteases?

  • Methodological Answer :

  • Structural Analysis : Use X-ray crystallography or cryo-EM to resolve binding conformations. Molecular dynamics (MD) simulations can predict cleavage mechanisms and active-site interactions .
  • Biophysical Assays : Apply surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to measure binding affinity (KDK_D) and thermodynamics .

Q. How should researchers address batch-to-batch variability in this compound’s bioactivity?

  • Methodological Answer :

  • Quality Control : Implement orthogonal analytical methods (e.g., NMR, LC-MS, FTIR) for each synthesis batch. Track impurities (e.g., deprotected intermediates) that may inhibit enzymes .
  • Biological Replicates : Test multiple batches in cell-based assays (e.g., cancer cell invasion models) to confirm consistency in IC50_{50} values .

Methodological Best Practices

Q. What statistical approaches are essential for analyzing dose-response data in this compound studies?

  • Methodological Answer :

  • Nonlinear Regression : Fit dose-response curves using four-parameter logistic models (e.g., GraphPad Prism). Report Hill slopes and 95% confidence intervals .
  • Outlier Management : Apply Grubbs’ test or ROUT method to exclude outliers. Predefine exclusion criteria in the study protocol to avoid bias .

Q. How can researchers ensure ethical and rigorous reporting of this compound’s preclinical data?

  • Methodological Answer :

  • Transparency : Adhere to ARRIVE guidelines for animal studies. Report sample sizes, randomization methods, and blinding protocols .
  • Data Reproducibility : Share raw data (e.g., spectra, chromatograms) in supplementary materials with detailed metadata (e.g., instrument settings) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.